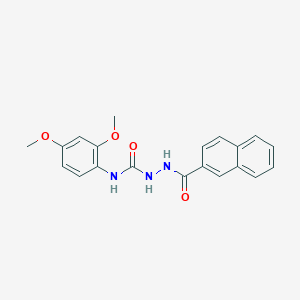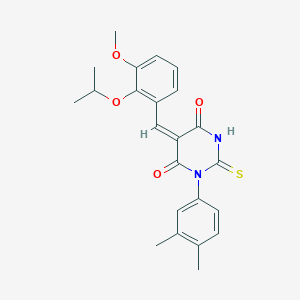![molecular formula C20H18ClNO5S B4937843 5-{4-[2-(2-chlorophenoxy)ethoxy]-3-ethoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4937843.png)
5-{4-[2-(2-chlorophenoxy)ethoxy]-3-ethoxybenzylidene}-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{4-[2-(2-chlorophenoxy)ethoxy]-3-ethoxybenzylidene}-1,3-thiazolidine-2,4-dione is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It is commonly known as Ciglitazone and is a member of the thiazolidinedione class of drugs. This compound has been studied for its ability to regulate glucose and lipid metabolism, making it a promising candidate for the treatment of diabetes and other metabolic disorders.
作用機序
Ciglitazone works by activating peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism. This activation leads to increased insulin sensitivity and glucose uptake in peripheral tissues, as well as decreased hepatic glucose production. Additionally, Ciglitazone has been shown to have anti-inflammatory and anti-tumor properties.
Biochemical and Physiological Effects:
Ciglitazone has been shown to have a number of biochemical and physiological effects. It has been shown to increase insulin sensitivity and glucose uptake in peripheral tissues, as well as decrease hepatic glucose production. Additionally, Ciglitazone has been shown to have anti-inflammatory and anti-tumor properties.
実験室実験の利点と制限
One advantage of using Ciglitazone in lab experiments is its specificity for PPARγ activation. This allows for the study of the effects of PPARγ activation on glucose and lipid metabolism without the interference of other pathways. However, one limitation of using Ciglitazone is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are a number of future directions for the study of Ciglitazone. One area of research is the development of new derivatives of Ciglitazone with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanisms of action of Ciglitazone and its potential applications in the treatment of metabolic disorders, Alzheimer's disease, and cancer. Finally, research is needed to determine the potential long-term effects of Ciglitazone use.
合成法
Ciglitazone can be synthesized through various methods, including the reaction of 2-chlorophenol with 3-ethoxybenzaldehyde to form 2-(2-chlorophenoxy)ethanol. This intermediate is then reacted with 4-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-5-one to form Ciglitazone.
科学的研究の応用
Ciglitazone has been extensively studied for its potential applications in the field of medicine. It has been shown to have a positive effect on glucose and lipid metabolism, making it a promising candidate for the treatment of diabetes and other metabolic disorders. It has also been studied for its potential use in the treatment of Alzheimer's disease and cancer.
特性
IUPAC Name |
(5Z)-5-[[4-[2-(2-chlorophenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO5S/c1-2-25-17-11-13(12-18-19(23)22-20(24)28-18)7-8-16(17)27-10-9-26-15-6-4-3-5-14(15)21/h3-8,11-12H,2,9-10H2,1H3,(H,22,23,24)/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNSDIAKGKATAS-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)S2)OCCOC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=O)S2)OCCOC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{4-[2-(2-Chlorophenoxy)ethoxy]-3-ethoxybenzylidene}-1,3-thiazolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4,5-trimethoxy-N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4937764.png)
![5-acetyl-2-{[2-(4-ethylphenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methylphenyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4937766.png)

![3',5'-di-tert-butyl-6-nitro-2-vinyl-4H,4'H-spiro[1,4-benzoxazine-3,1'-cyclohexa[2,5]dien]-4'-one](/img/structure/B4937784.png)
![8-benzoyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4937787.png)
![1,3-dimethoxy-2-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propoxy}benzene](/img/structure/B4937796.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]benzamide](/img/structure/B4937803.png)
![5-(3,4-dichlorophenyl)-N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4937810.png)

![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]nicotinamide 1-oxide](/img/structure/B4937820.png)


![2-(4-{3-[(4-chlorobenzyl)amino]-4-nitrophenyl}-1-piperazinyl)ethanol](/img/structure/B4937846.png)
![2-imino-5-(4-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}benzylidene)-1,3-thiazolidin-4-one](/img/structure/B4937854.png)